21-Desacetyl 21-O-Iodometyl Deflazacort

Description

Overview of Glucocorticoids and Their Biological Significance

Glucocorticoids (GCs) are a class of steroid hormones synthesized in the adrenal cortex that play a crucial role in a wide array of physiological processes. endocrinology.orgwikipedia.orgfrontiersin.org These hormones are essential for maintaining homeostasis, particularly in response to stress. wikipedia.orgnih.gov Their functions are diverse, encompassing the regulation of metabolism, immune responses, cardiovascular function, and cognitive processes. endocrinology.orgfrontiersin.orgnih.gov

At the cellular level, glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a protein that is part of the nuclear receptor superfamily of transcription factors. frontiersin.orgnih.gov This receptor is present in almost every cell in the vertebrate body. wikipedia.org Upon binding to a glucocorticoid, the GR translocates from the cytoplasm into the nucleus, where it modulates the expression of target genes. frontiersin.orgnih.gov This can involve up-regulating the expression of anti-inflammatory proteins or repressing the expression of pro-inflammatory proteins. wikipedia.org Because of their potent anti-inflammatory and immunosuppressive properties, synthetic glucocorticoids are widely used in medicine to treat a variety of conditions, including autoimmune diseases, allergies, asthma, and certain types of cancer. wikipedia.orgfrontiersin.org

Deflazacort (B1670188): A Prodrug Glucocorticoid and Its Active Metabolite 21-Desacetyl Deflazacort

Deflazacort is a synthetic glucocorticoid characterized by an oxazoline (B21484) ring fused to the steroid backbone. wikipedia.org It is utilized for its anti-inflammatory and immunosuppressive effects. drugbank.comnih.gov

Deflazacort itself is an inactive prodrug. wikipedia.orgcancer.gov After administration, it undergoes rapid metabolism by plasma esterases. nih.gov This metabolic process involves deacetylation at the 21-position, converting the inactive parent compound into its pharmacologically active form. nih.govpatsnap.com This conversion is critical for the therapeutic effects attributed to deflazacort. patsnap.com

The primary active metabolite of deflazacort is 21-desacetyl deflazacort. cancer.govpatsnap.com This molecule is responsible for exerting the vast majority of the glucocorticoid activity. patsnap.com 21-Desacetyl deflazacort binds to the glucocorticoid receptor, initiating the downstream signaling cascade that leads to the modulation of gene expression and the resulting anti-inflammatory and immunosuppressive effects. drugbank.comnih.govcancer.gov The therapeutic efficacy of deflazacort is therefore directly dependent on its efficient conversion to 21-desacetyl deflazacort. patsnap.com

Rationale for Synthesis and Investigation of Novel Deflazacort Derivatives, Including Iodinated Analogues

The development of novel derivatives of existing drugs like deflazacort is a key strategy in pharmaceutical and biological research. These modifications can be designed to enhance therapeutic properties or to create specialized tools for research. nih.govfrontiersin.org

Chemical modification of steroids is often undertaken to create probes for studying receptor biology. nih.gov A powerful technique in this area is "affinity labeling," which involves introducing a reactive functional group into the ligand (the steroid molecule). nih.govnih.gov This reactive group can form a stable, covalent bond with the receptor at its binding site. nih.gov Such covalently-bound ligands are invaluable for a range of biochemical studies, including:

Receptor Identification: They allow for the unequivocal identification and isolation of receptor proteins from complex biological mixtures. nih.gov

Structural Analysis: They can be used to identify specific amino acids within the receptor's ligand-binding pocket, providing critical insights into the three-dimensional structure of the ligand-receptor complex. nih.gov

Peptide Mapping: Affinity-labeled receptors can be fragmented to map the domains involved in hormone binding. nih.govnih.gov

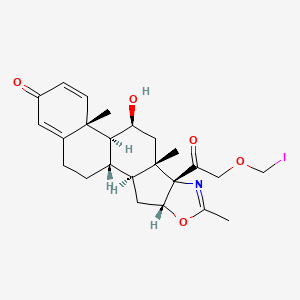

21-Desacetyl 21-O-Iodomethyl Deflazacort is a derivative of the active metabolite of deflazacort. The key modification is the introduction of an iodomethyl group (-CH₂I) at the 21-position. This group is designed to function as a reactive electrophile, making the compound a candidate for use as an affinity label for the glucocorticoid receptor.

The rationale is that the steroid backbone (the 21-desacetyl deflazacort portion) will guide the molecule to the specific ligand-binding pocket of the glucocorticoid receptor. Once positioned, the reactive iodomethyl group can form a covalent bond with a nearby nucleophilic amino acid residue (such as cysteine, histidine, or lysine) within the receptor. This permanently links the deflazacort analogue to the receptor, enabling detailed structural and functional studies that are not possible with ligands that bind reversibly. nih.gov Therefore, 21-Desacetyl 21-O-Iodomethyl Deflazacort is best understood not as a therapeutic agent, but as a specialized chemical probe for fundamental research into glucocorticoid receptor biology.

Data Tables

Table 1: Physicochemical Properties of 21-Desacetyl 21-O-Iodomethyl Deflazacort

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀INO₅ | molcan.comaxios-research.com |

| Molecular Weight | 539.4 g/mol | molcan.comaxios-research.com |

| Synonym | (11β,16β)-21-(Iodomethoxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione | molcan.com |

Structure

3D Structure

Properties

Molecular Formula |

C24H30INO5 |

|---|---|

Molecular Weight |

539.4 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-[2-(iodomethoxy)acetyl]-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |

InChI |

InChI=1S/C24H30INO5/c1-13-26-24(19(29)11-30-12-25)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,16-18,20-21,28H,4-5,9-12H2,1-3H3/t16-,17-,18-,20+,21+,22-,23-,24+/m0/s1 |

InChI Key |

HKLHYLUXJHEFLU-UZMCGFKISA-N |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COCI |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COCI |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 21 Desacetyl 21 O Iodomethyl Deflazacort

Precursor Synthesis: Deflazacort (B1670188) and 21-Desacetyl Deflazacort

The foundational step in synthesizing the target molecule is the preparation of its key precursors, Deflazacort and its active metabolite, 21-Desacetyl Deflazacort.

Deflazacort is a heterocyclic glucocorticoid, characterized as an oxazoline (B21484) derivative of prednisolone (B192156). researchgate.netnih.gov Its synthesis has been approached through various routes, often starting from more common steroid backbones.

One established synthetic pathway begins with pregnadiene-11-hydroxy-16,17-epoxy-3,20-dione-1, an epoxide synthetic precursor. researchgate.netnih.gov A multi-step process transforms this precursor into the final Deflazacort structure.

Another patented method describes the synthesis starting from 11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyloxazoline. This intermediate undergoes bromination at the C21 position. The resulting 21-bromo intermediate is then reacted with an acetate (B1210297) source, such as potassium acetate, in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide, to yield Deflazacort. google.com

A different synthetic strategy utilizes 16(17)-epoxy prednisolone as the starting material. This compound is first reacted with ammonia (B1221849) in an organic solvent to open the epoxide ring and form an azanol intermediate (17α-amino, 16α-hydroxyl-prednisolone). Subsequently, this intermediate undergoes an acid-catalyzed condensation reaction with acetic anhydride. This step simultaneously forms the oxazoline ring and esterifies the C21 hydroxyl group, leading to the formation of Deflazacort. google.com

Table 1: Comparison of Selected Synthetic Routes to Deflazacort

| Starting Material | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|

| Pregnadiene-11-hydroxy-16,17-epoxy-3,20-dione-1 | Not specified in detail | Multi-step synthesis | researchgate.netnih.gov |

| 11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyloxazoline | 21-bromo-11β-hydroxy-pregna-1,4-diene-3,20-dione[17α,16α-d]-2'-methyloxazoline | Bromination, Acetoxylation | google.com |

21-Desacetyl Deflazacort, also known as 21-hydroxy Deflazacort, is the primary active metabolite of Deflazacort. nih.govmedchemexpress.com It can be obtained from Deflazacort through both enzymatic and chemical deacetylation methods.

Enzymatic Deacetylation: Deflazacort is designed as an inactive prodrug. wikipedia.org Following oral administration, it is rapidly and completely absorbed and then converted by plasma esterases to the pharmacologically active 21-Desacetyl Deflazacort. drugs.comnih.govfda.gov This biotransformation is a highly efficient enzymatic hydrolysis of the C21 acetate ester.

Chemical Hydrolysis: 21-Desacetyl Deflazacort can also be produced through standard chemical hydrolysis. Studies on the stability of Deflazacort have shown that it undergoes degradation under both acidic and alkaline conditions, with the primary degradation product being 21-Desacetyl Deflazacort. nih.govingentaconnect.com For instance, treatment with 0.1 N sodium hydroxide (B78521) leads to the rapid and near-complete conversion of Deflazacort to its 21-hydroxy derivative via the hydrolysis of the C21 ester. ingentaconnect.com This reaction is a classic example of saponification of an ester group on the steroid side-chain. ingentaconnect.com

Strategies for O-Alkylation at the C21 Position of Steroids

The introduction of an alkyl group to the C21 hydroxyl function, a process known as O-alkylation, results in the formation of an ether linkage. This requires specific chemical strategies tailored to the unique environment of the steroid molecule.

The conversion of a hydroxyl group (-OH) into an ether (R-O-R') is a fundamental transformation in organic chemistry. Several general methods exist:

Williamson Ether Synthesis: This is a widely used method involving the reaction of an alkoxide with a primary alkyl halide. The hydroxyl group is first deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide ion, which then displaces the halide from the alkyl halide in an SN2 reaction.

Acid-Catalyzed Dehydration: In this method, two molecules of an alcohol can condense in the presence of a strong acid catalyst at high temperatures to form a symmetrical ether. This method is generally limited to simple, primary alcohols.

Alkoxymercuration-Demercuration: Alkenes can be reacted with an alcohol in the presence of a mercury salt (like mercury(II) acetate) followed by reduction with sodium borohydride (B1222165) to form ethers.

For the specific task of attaching a methyl group that is further substituted (like an iodomethyl group), the Williamson ether synthesis approach is the most relevant and controllable.

Functionalizing the C21 hydroxyl group on a steroid like 21-Desacetyl Deflazacort presents unique challenges and considerations:

Steric Hindrance: The C21 hydroxyl group is part of a flexible side chain at the C17 position. While less sterically hindered than hydroxyl groups directly on the steroid ring system (e.g., at C11), the bulky steroid nucleus can still influence the approach of reagents.

Chemoselectivity: The Deflazacort molecule contains other potentially reactive sites, including a hydroxyl group at the C11 position and various carbonyl groups. Any reaction targeting the C21 hydroxyl group must be selective to avoid unwanted side reactions. The C21 primary hydroxyl group is generally more reactive and accessible than the C11 tertiary hydroxyl group, which aids in achieving selectivity.

Reaction Conditions: Steroids can be sensitive to harsh reaction conditions (e.g., strong acids or high temperatures) which could lead to rearrangements or degradation. Therefore, mild reaction conditions are highly preferred for modifying the C21 position. The conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution, is a common strategy to achieve transformation under milder conditions. libretexts.orgnih.gov

Introduction of the Iodomethyl Moiety

The final step in the synthesis of 21-Desacetyl 21-O-Iodomethyl Deflazacort is the introduction of the iodomethyl (-CH₂I) group onto the C21 oxygen atom, forming an iodomethyl ether. This can be achieved by reacting the C21 hydroxyl group of 21-Desacetyl Deflazacort with a suitable iodomethylating agent.

A plausible synthetic route would adapt the principles of the Williamson ether synthesis. The C21 hydroxyl group of 21-Desacetyl Deflazacort would first be deprotonated with a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding C21 alkoxide. This highly nucleophilic alkoxide would then be reacted with diiodomethane (B129776) (CH₂I₂). In this SN2 reaction, the alkoxide would attack one of the carbon-iodine bonds of diiodomethane, displacing one iodide ion as a leaving group and forming the desired iodomethyl ether linkage.

Table 2: Proposed Reaction for Iodomethylation

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reaction Type |

|---|

An alternative approach for converting hydroxyl groups to iodides involves using reagents like cerium(III) chloride in combination with sodium iodide, which provides a mild, one-pot method for this transformation. cmu.edu While this is typically used to convert alcohols to alkyl iodides (R-OH to R-I), modifications of such systems could potentially be explored for forming iodomethyl ethers.

Chemical Reactions for Iodomethylation (e.g., Williamson Ether Synthesis with Iodomethyl Halides)

The primary chemical transformation in the synthesis of 21-Desacetyl 21-O-Iodomethyl Deflazacort is the formation of an ether linkage at the C21 oxygen. The Williamson ether synthesis is a classic and versatile method for preparing ethers and is well-suited for this purpose. masterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide. wikipedia.org

In this specific synthesis, the 21-hydroxyl group of 21-Desacetyl Deflazacort is first deprotonated by a suitable base to form a more nucleophilic alkoxide. The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions on the sensitive steroid scaffold. Common bases used in Williamson ether synthesis include sodium hydride (NaH) or potassium hydride (KH), which are strong enough to deprotonate alcohols irreversibly. masterorganicchemistry.com

Following the formation of the alkoxide, an iodomethyl halide, such as diiodomethane (CH₂I₂) or a related iodomethylating agent, is introduced. The alkoxide then displaces one of the iodide ions in a nucleophilic substitution reaction to form the desired 21-O-iodomethyl ether.

Illustrative Reaction Scheme:

Table 1: Key Reagents and Conditions for Iodomethylation

| Reagent/Condition | Purpose | Typical Examples |

| Starting Material | Provides the steroid backbone and C21 hydroxyl group | 21-Desacetyl Deflazacort |

| Base | Deprotonates the C21 hydroxyl group to form the alkoxide | Sodium hydride (NaH), Potassium hydride (KH) |

| Iodomethylating Agent | Provides the iodomethyl group | Diiodomethane (CH₂I₂) |

| Solvent | Provides a medium for the reaction | Anhydrous polar aprotic solvents (e.g., THF, DMF) |

| Reaction Temperature | Influences reaction rate and selectivity | Typically ranges from 0°C to room temperature |

Challenges and Optimization in Site-Specific Iodination of Steroids

While the Williamson ether synthesis is a robust reaction, its application to complex molecules like steroids presents several challenges that necessitate careful optimization.

One of the primary challenges is achieving site-specificity . The deflazacort molecule contains other potentially reactive functional groups, including a hydroxyl group at the C11 position. To ensure that the iodomethylation occurs exclusively at the C21 hydroxyl group, the relative reactivity of the hydroxyl groups must be considered. The C21 primary hydroxyl group is generally more sterically accessible and more acidic than the C11 tertiary hydroxyl group, which favors its selective deprotonation and subsequent reaction. However, optimization of reaction conditions, such as the choice of a sterically hindered base or careful control of stoichiometry and temperature, may be necessary to maximize selectivity and prevent side reactions.

Another challenge lies in the stability of the reactants and products . The iodomethyl ether product can be sensitive to light and temperature, potentially leading to degradation. Therefore, the reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) and in the dark. Purification methods must also be chosen to minimize degradation of the final compound.

Optimization strategies often involve:

Screening of Bases: Evaluating a range of bases with varying strengths and steric properties to find the optimal balance between efficient deprotonation and minimization of side reactions.

Solvent Selection: The choice of solvent can significantly impact the solubility of the steroid and the reactivity of the nucleophile. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred as they can solvate the cation of the alkoxide without interfering with the nucleophile.

Temperature Control: Maintaining a low temperature during the addition of reagents can help to control the reaction rate and improve selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time to maximize product formation and minimize the formation of degradation products.

Characterization of Synthetic Intermediates and the Final Compound

Rigorous characterization of the synthetic intermediates and the final 21-Desacetyl 21-O-Iodomethyl Deflazacort is essential to confirm the success of the synthesis and to ensure the purity of the compound for research applications. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic and Chromatographic Validation of Synthetic Products

A suite of analytical methods is employed to confirm the structure and identity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of 21-Desacetyl 21-O-Iodomethyl Deflazacort, the appearance of a new singlet corresponding to the protons of the -O-CH₂-I group would be a key indicator of successful iodomethylation. The chemical shift of these protons would be influenced by the adjacent oxygen and iodine atoms. The disappearance of the signal corresponding to the C21 hydroxyl proton would also be expected. ¹³C NMR would show a new signal for the iodomethyl carbon. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the addition of the iodomethyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition and further confirm the identity of the product. Fragmentation patterns observed in MS/MS experiments can also provide structural information. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. In the case of the product, the disappearance of the broad O-H stretching band of the C21 hydroxyl group and the presence of C-O-C ether stretching vibrations would support the successful reaction. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both the analysis and purification of the reaction mixture. A reversed-phase HPLC method can be developed to separate the starting material, the desired product, and any byproducts. The retention time of the product will differ from that of the starting material due to the change in polarity upon ether formation. HPLC with a UV detector is commonly used for the analysis of corticosteroids. lcms.cz

Table 2: Expected Analytical Data for 21-Desacetyl 21-O-Iodomethyl Deflazacort

| Analytical Technique | Expected Observation |

| ¹H NMR | Appearance of a singlet for -O-CH₂-I protons. |

| ¹³C NMR | Appearance of a signal for the -O-CH₂-I carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of C₂₄H₃₀INO₅. |

| IR Spectroscopy | Disappearance of the C21 O-H stretching band. |

| HPLC | A distinct peak with a different retention time from 21-Desacetyl Deflazacort. |

Purity Assessment for Research Applications

For any research application, the purity of a synthesized compound is of utmost importance to ensure the reliability and reproducibility of experimental results. Purity assessment involves quantifying the amount of the desired compound and identifying and quantifying any impurities.

Chromatographic Purity: HPLC is the primary method for determining the purity of non-volatile organic compounds. By integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram (assuming all components have a similar response factor at the detection wavelength), a percentage purity can be calculated. A purity level of >95% is often required for in vitro research applications, with higher purity levels (>98% or >99%) being necessary for more sensitive studies. researchgate.net

Spectroscopic Confirmation of Purity: While chromatography is excellent for separating impurities, spectroscopic methods like NMR can also provide information about purity. The absence of signals corresponding to starting materials, reagents, or byproducts in the ¹H NMR spectrum is a good indicator of high purity.

Residual Solvent Analysis: Gas Chromatography (GC) is often used to detect and quantify any residual solvents from the synthesis and purification process. The presence of residual solvents can affect the accuracy of weighing the compound for biological assays.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, iodine. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the pure compound.

The combination of these analytical techniques provides a comprehensive assessment of the purity of 21-Desacetyl 21-O-Iodomethyl Deflazacort, ensuring its suitability for use in further scientific investigations. pageplace.de

Analysis of "21-Desacetyl 21-O-Iodomethyl Deflazacort" Reveals a Gap in Current Scientific Literature

Despite a thorough review of publicly available scientific databases and literature, no specific research or data could be found for the chemical compound “21-Desacetyl 21-O-Iodomethyl Deflazacort.”

This particular derivative of Deflazacort, a known glucocorticoid, does not appear in studies detailing its molecular pharmacology, receptor interactions, or downstream signaling effects. The search for information encompassed its potential binding affinity for the glucocorticoid receptor (GR), any ligand-induced conformational changes, and its influence on molecular pathways such as receptor translocation and gene expression.

The parent compound, Deflazacort, and its active metabolite, 21-Desacetyl Deflazacort (also known as 21-hydroxy-deflazacort), are well-documented. nih.govpatsnap.comwikipedia.orgcaymanchem.com Deflazacort itself is a prodrug that is rapidly metabolized to 21-Desacetyl Deflazacort, which is responsible for the majority of its pharmacological activity. patsnap.comwikipedia.orgdrugbank.com This active metabolite is known to bind to glucocorticoid receptors, initiating the anti-inflammatory and immunosuppressive effects characteristic of this class of drugs. nih.govdrugbank.comcancer.gov

The absence of information suggests that this specific compound may be a novel research chemical, a synthetic intermediate, or a derivative that has not been the subject of published pharmacological investigation. Therefore, the detailed analysis of its interaction with the glucocorticoid receptor and its effects on cellular signaling pathways, as requested, cannot be provided at this time.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific molecular and pharmacological profile of "21-Desacetyl 21-O-Iodomethyl Deflazacort." Until such data becomes available, its properties remain uncharacterized in the public domain.

Molecular Pharmacology and Receptor Interactions of 21 Desacetyl 21 O Iodomethyl Deflazacort

Potential for Non-Genomic Actions

The potential for 21-Desacetyl 21-O-Iodomethyl Deflazacort (B1670188) to elicit non-genomic actions is an area that warrants future investigation. Non-genomic effects of glucocorticoids are characterized by their rapid onset, occurring within seconds to minutes, and are independent of gene transcription and protein synthesis. These actions are typically initiated at the cell membrane.

Investigation of Rapid, Membrane-Initiated Effects in Cellular Systems

Currently, there are no published studies investigating the rapid, membrane-initiated effects of 21-Desacetyl 21-O-Iodomethyl Deflazacort in any cellular systems. Research in this area would be necessary to determine if this compound can modulate cellular signaling pathways through non-genomic mechanisms. Such investigations would typically involve exposing various cell types to the compound and measuring immediate changes in intracellular signaling molecules, ion fluxes, and other rapid cellular responses.

Comparison with Established Glucocorticoid Non-Genomic Mechanisms

While specific data on 21-Desacetyl 21-O-Iodomethyl Deflazacort is unavailable, a comparison can be drawn with the well-established non-genomic mechanisms of other glucocorticoids. These mechanisms are broadly categorized and involve interactions with membrane-bound receptors and the modulation of various signaling cascades.

Established glucocorticoids are known to exert rapid, non-genomic effects through several mechanisms. One prominent mechanism involves the presence of membrane-bound glucocorticoid receptors (mGRs). These receptors are distinct from the classical cytosolic glucocorticoid receptors (cGRs) that mediate genomic effects. Upon binding of a glucocorticoid, mGRs can rapidly activate intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to a variety of cellular responses.

Another established non-genomic mechanism is the allosteric modulation of other membrane receptors, such as G protein-coupled receptors (GPCRs). Glucocorticoids can also directly interact with and alter the physical properties of cellular membranes, leading to changes in membrane fluidity and the function of embedded proteins.

The table below summarizes the key differences between the established genomic and non-genomic actions of glucocorticoids, providing a framework for potential future studies on 21-Desacetyl 21-O-Iodomethyl Deflazacort.

| Feature | Genomic Actions of Glucocorticoids | Non-Genomic Actions of Glucocorticoids |

| Onset of Action | Hours to days | Seconds to minutes |

| Primary Site of Action | Nucleus | Cell membrane, Cytoplasm |

| Receptors Involved | Cytosolic Glucocorticoid Receptors (cGRs) | Membrane-Bound Glucocorticoid Receptors (mGRs), Cytosolic GRs, other membrane proteins |

| Mechanism | Regulation of gene transcription and protein synthesis | Activation of intracellular signaling cascades, modulation of ion channels, allosteric regulation of other receptors |

| Mediators | Glucocorticoid Response Elements (GREs) in DNA | Second messengers (e.g., cAMP, Ca2+), kinases (e.g., MAPK, PI3K) |

| Sensitivity to Transcription/Translation Inhibitors | Sensitive | Insensitive |

Future research is required to ascertain whether 21-Desacetyl 21-O-Iodomethyl Deflazacort exhibits any of these established non-genomic actions and to elucidate its specific mechanisms of interaction at the molecular and cellular levels.

Preclinical Mechanistic Investigations in Biological Systems

Cellular Studies of 21-Desacetyl 21-O-Iodomethyl Deflazacort (B1670188)

No research studies were identified that specifically examined the in vitro effects of 21-Desacetyl 21-O-Iodomethyl Deflazacort. Consequently, there is no available data on the following:

In Vivo Preclinical Models for Mechanistic Studies

No in vivo studies involving 21-Desacetyl 21-O-Iodomethyl Deflazacort were found. As a result, information is unavailable for the following areas:

Analysis of Glucocorticoid Receptor Occupation in Specific Tissues of Animal ModelsNo studies have been published detailing the analysis of glucocorticoid receptor occupation by 21-Desacetyl 21-O-Iodomethyl Deflazacort in animal tissues.

While a related compound, 21-Desacetyl 21-Iodomethoxy Deflazacort, is listed as a chemical reference standard, no associated biological or mechanistic studies were found. Research on the parent compound, Deflazacort, and its primary active metabolite, 21-Desacetyl Deflazacort, is extensive; however, this information falls outside the strict scope of the specified subject.

Impact on Specific Biochemical Markers in Animal Tissues (e.g., Ornithine Decarboxylase Activity)

No data is available in the reviewed literature regarding the specific effects of 21-Desacetyl 21-O-Iodomethyl Deflazacort on ornithine decarboxylase activity or other biochemical markers in animal tissues.

Structure-Activity Relationship (SAR) of the Iodomethyl Modification

Information detailing the structure-activity relationship of the iodomethyl modification for this specific Deflazacort derivative is not present in the available scientific literature.

Role of the Iodomethyl Group in Modulating GR Binding and Functional Activity

The role of the C21 iodomethyl group in modulating glucocorticoid receptor (GR) binding affinity and subsequent functional activity for 21-Desacetyl 21-O-Iodomethyl Deflazacort has not been described in the accessible research.

Comparison of Activities with 21-Desacetyl Deflazacort and other C21-modified analogues

No studies were found that provide a direct comparison of the biological activities of 21-Desacetyl 21-O-Iodomethyl Deflazacort with its parent compound, 21-Desacetyl Deflazacort, or with other analogues modified at the C21 position. Consequently, no comparative data tables can be generated.

Metabolic Investigations and Stability in Research Models

In Vitro Metabolic Stability Studies

In vitro models are fundamental in elucidating the metabolic stability and pathways of drug candidates. These systems, which include plasma and liver tissue preparations, allow for a detailed examination of the enzymatic processes involved in drug metabolism.

Deflazacort (B1670188) itself is a pharmacologically inert prodrug that demonstrates rapid instability in plasma. It is designed to be quickly converted by ubiquitous plasma esterases into its pharmacologically active metabolite, 21-desacetyl deflazacort (also known as 21-hydroxy-deflazacort). impactfactor.orgdrugbank.com This conversion is immediate and extensive upon oral administration. drugbank.com Consequently, the parent compound, deflazacort, is often not detectable in systemic circulation. fda.gov

The stability of the active metabolite, 21-desacetyl deflazacort, has been assessed in liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. evotec.com In these systems, 21-desacetyl deflazacort undergoes further metabolism, indicating its susceptibility to hepatic clearance mechanisms. impactfactor.orgnih.gov The primary enzyme responsible for its breakdown in the liver is CYP3A4. impactfactor.orgnih.gov

| Compound | Matrix | Primary Conversion/Metabolism | Key Enzymes |

|---|---|---|---|

| Deflazacort (Prodrug) | Plasma | Rapidly converted to 21-Desacetyl Deflazacort | Plasma Esterases |

| 21-Desacetyl Deflazacort (Active Metabolite) | Liver Microsomes | Metabolized to inactive metabolites | Cytochrome P450 3A4 (CYP3A4) |

Studies utilizing non-human biological systems, such as those involving rats and dogs, have been instrumental in identifying the metabolites of deflazacort. After oral administration of radiolabeled deflazacort, several metabolites have been isolated from the urine, bile, and liver preparations of these animal models. nih.gov

The primary active metabolite identified across species is 21-desacetyl deflazacort (referred to as Metabolite II in some studies). nih.gov A subsequent major metabolite is 6β-hydroxy-21-desacetyl deflazacort (Metabolite III), which is formed through the hydroxylation of the active metabolite. fda.govnih.gov While 6β-hydroxy-21-desacetyl deflazacort is a major circulating metabolite in humans and cynomolgus monkeys, it is considered biologically inactive. fda.govresearchgate.net Other identified metabolites involve further modifications of the steroid structure, though the fused 2-methyloxazoline ring remains intact. nih.gov

The metabolic cascade of deflazacort is a two-step process involving distinct enzyme families. impactfactor.orgdrugbank.com

Esterases: The initial and critical step is the rapid hydrolysis of the parent prodrug, deflazacort, by plasma esterases. These enzymes cleave the acetyl group at the 21-position, yielding the active moiety, 21-desacetyl deflazacort. impactfactor.orgdrugbank.comnih.gov This bioactivation is efficient and occurs immediately upon absorption. drugbank.comnih.gov

Cytochrome P450 (CYP) Enzymes: The active metabolite, 21-desacetyl deflazacort, is subsequently a substrate for hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. impactfactor.orgnih.gov This enzyme is responsible for further biotransformation into several inactive metabolites, including the major metabolite 6β-hydroxy-21-desacetyl deflazacort. drugbank.comnih.gov The activity of CYP3A4 is a key determinant of the clearance rate of the active compound from the body. impactfactor.org

In Vivo Preclinical Metabolic Profiling (e.g., Animal Models)

Studies using radiolabeled deflazacort have characterized its excretion pathways in different animal species, revealing significant interspecies variation. fda.govnih.gov

In rats, urinary excretion is the predominant route of elimination, accounting for approximately 54% of the administered radioactive dose. fda.govnih.gov In contrast, the primary route of elimination in dogs is through the feces, which accounts for about 82% of the dose. fda.govnih.gov In both species, the elimination of metabolites is nearly complete within 24 hours. drugbank.com The major renally excreted metabolites in rats and dogs are 21-desacetyl deflazacort and 6β-hydroxy-21-desacetyl deflazacort, which together account for 59% and 66% of the urinary radioactivity in each species, respectively. nih.gov

| Animal Model | Primary Excretion Route | Approximate Percentage of Dose |

|---|---|---|

| Rat | Urine | ~54% |

| Dog | Faeces | ~82% |

The metabolic fates of the prodrug, deflazacort, and its active metabolite, 21-desacetyl deflazacort, are sequential and distinct.

Deflazacort (Prodrug): The fate of deflazacort is characterized by its role as a transient precursor. It is not intended to have a systemic effect itself. Upon administration, it undergoes rapid and complete conversion to 21-desacetyl deflazacort via plasma esterases. fda.govnih.gov As a result, deflazacort is not detectable in circulation and has a very short, effective half-life that is limited to the time it takes for this conversion to occur. impactfactor.orgfda.gov

21-Desacetyl Deflazacort (Active Metabolite): The metabolic fate of 21-desacetyl deflazacort defines the therapeutic action and clearance of the drug. Once formed, it binds to glucocorticoid receptors to exert its anti-inflammatory and immunosuppressive effects. nih.gov Its plasma protein binding is approximately 40%. drugbank.com The compound is then subjected to extensive hepatic metabolism by CYP3A4, leading to inactive metabolites like 6β-hydroxy-21-desacetyl deflazacort. impactfactor.orgdrugbank.com The elimination half-life of 21-desacetyl deflazacort is significantly longer than that of its parent prodrug. impactfactor.org Ultimately, these inactive metabolites are eliminated from the body via urine and/or feces, depending on the species. nih.gov

In essence, the metabolic journey begins with the activation of the prodrug deflazacort and is completed with the metabolism and elimination of the active form, 21-desacetyl deflazacort.

Lack of Publicly Available Data on the Chemical Stability and Degradation of 21-Desacetyl 21-O-Iodomethyl Deflazacort

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding the metabolic investigations, chemical stability, or degradation pathways for the specific compound “21-Desacetyl 21-O-Iodomethyl Deflazacort.”

While extensive research exists for the related compound, 21-Desacetyl Deflazacort (also known as 21-hydroxy deflazacort), which is the primary active metabolite of the corticosteroid Deflazacort, this information does not extend to the 21-O-Iodomethyl derivative specified.

The initial search confirmed the existence of "21-Desacetyl 21-Iodomethoxy Deflazacort" as a chemical entity, listed by commercial suppliers of research chemicals. However, subsequent in-depth searches for stability studies, degradation analyses, or any metabolic data in research matrices for this particular derivative yielded no relevant scientific publications or datasets.

Therefore, it is not possible to provide an article on the "Chemical Stability and Degradation Pathways in Research Matrices" for 21-Desacetyl 21-O-Iodomethyl Deflazacort that meets the requirements of being thorough, informative, and scientifically accurate, as no such research appears to have been published in the public domain.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating "21-Desacetyl 21-O-Iodomethyl Deflazacort" from its parent compound, Deflazacort (B1670188), other related substances, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantitative analysis of corticosteroids. For a compound like "21-Desacetyl 21-O-Iodomethyl Deflazacort," a reversed-phase HPLC method would be the most probable approach. Such a method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

A gradient elution would be optimal to achieve a good resolution between the more polar metabolites and the less polar parent drug and its derivatives. UV detection is commonly set at a wavelength where the chromophores of the steroid backbone exhibit maximum absorbance, typically around 244-247 nm for Deflazacort and its analogues. nih.govingentaconnect.comjapsonline.com

The development of a stability-indicating HPLC method is crucial, which involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure that all degradation products are effectively separated from the main peak. researchgate.net

Illustrative HPLC Method Parameters for Related Compounds:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 244 nm |

| Injection Volume | 20 µL |

Disclaimer: The data in this table is illustrative and based on methods for Deflazacort and its related substances. Specific parameters for "21-Desacetyl 21-O-Iodomethyl Deflazacort" would require experimental optimization.

Gas Chromatography (GC) is generally less suitable for the direct analysis of corticosteroids like "21-Desacetyl 21-O-Iodomethyl Deflazacort" due to their high molecular weight and low volatility. Thermal degradation of the analyte can occur at the high temperatures required for volatilization. However, GC can be employed if the compound is first derivatized to increase its volatility and thermal stability. Common derivatization techniques include silylation or methylation of hydroxyl groups.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of "21-Desacetyl 21-O-Iodomethyl Deflazacort" and the identification of its potential metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique would be the method of choice for detecting and quantifying "21-Desacetyl 21-O-Iodomethyl Deflazacort" in complex biological matrices such as plasma or urine. The use of electrospray ionization (ESI) in positive ion mode is typical for corticosteroids. Selected Reaction Monitoring (SRM) would be employed to monitor specific precursor-to-product ion transitions, providing excellent selectivity and low limits of detection.

High-Resolution Mass Spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, is critical for determining the exact mass of "21-Desacetyl 21-O-Iodomethyl Deflazacort." This allows for the calculation of its elemental composition with high accuracy, which is a key step in its structural confirmation. HRMS is also invaluable for identifying unknown impurities and degradation products by providing their elemental formulas. The presence of iodine, a monoisotopic element with a mass of approximately 127 Da, would be a distinct feature in the mass spectrum of this compound. libretexts.org

Illustrative Mass Spectrometry Data for a Related Halogenated Steroid:

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| ESI+ | [M+H]⁺ | Dependent on the specific structure |

| ESI+ | [M+Na]⁺ | Dependent on the specific structure |

Disclaimer: The data in this table is for illustrative purposes. The exact mass and fragmentation pattern for "21-Desacetyl 21-O-Iodomethyl Deflazacort" would need to be determined experimentally.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

Spectroscopic techniques provide detailed information about the molecular structure of "21-Desacetyl 21-O-Iodomethyl Deflazacort."

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be used to assign all the proton and carbon signals in the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the steroid backbone, the oxazoline (B21484) ring, and the newly introduced iodomethyl group. The chemical shift of the methylene (B1212753) protons adjacent to the iodine atom would be a key indicator of the success of the derivatization.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of "21-Desacetyl 21-O-Iodomethyl Deflazacort" would be expected to show characteristic absorption bands for the hydroxyl group, carbonyl groups (ketone and ester), the C=C double bonds of the steroid A-ring, and the C-O and C-N bonds of the oxazoline ring. The introduction of the C-I bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Role as a Reference Standard in Analytical Method Development and Validation

21-Desacetyl 21-O-Iodomethyl Deflazacort serves as a crucial reference standard in the field of pharmaceutical analysis. A reference standard is a highly purified and well-characterized compound used as a measurement base for analytical tests. This specific compound is recognized as an impurity of Deflazacort, a systemic corticosteroid derived from prednisolone (B192156) theclinivex.com. As such, its availability in a purified form is essential for the development of robust analytical methods designed to assess the quality and purity of Deflazacort and its related substances.

The primary function of this reference standard is to provide a reliable benchmark for the identification and quantification of this specific impurity in drug substances and formulated products. It is strictly intended for research and development applications, enabling scientists to conduct precise and reproducible experiments theclinivex.com. Companies specializing in chemical standards supply this compound for use in laboratory settings, underscoring its role in analytical chemistry lgcstandards.com.

Use in Impurity Profiling of Deflazacort and its Metabolites

Impurity profiling is the process of identifying and quantifying all potential impurities present in a pharmaceutical substance. The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug. 21-Desacetyl 21-O-Iodomethyl Deflazacort, being a known impurity of Deflazacort, is indispensable for this process theclinivex.com.

In practice, the reference standard is used to "spike" a sample of the main compound, Deflazacort, in an analytical instrument, typically a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system. By running the standard, analysts can determine its exact retention time (the time it takes to travel through the chromatography column) and its detector response. This information allows for the unambiguous identification of the 21-Desacetyl 21-O-Iodomethyl Deflazacort peak in the chromatogram of a Deflazacort test sample.

Furthermore, by creating a calibration curve from known concentrations of the reference standard, analysts can accurately quantify the amount of this specific impurity present in a given batch of Deflazacort. This process is fundamental to ensuring that the levels of impurities are below the safety thresholds established by regulatory guidelines.

Table 1: Analytical Parameters Validated Using a Reference Standard This interactive table illustrates the typical validation parameters for an analytical method where a reference standard like 21-Desacetyl 21-O-Iodomethyl Deflazacort would be used.

| Parameter | Description | Role of the Reference Standard |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. | Used to confirm that the analytical signal for the impurity is distinct and free from interference from Deflazacort or its other metabolites. |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | A series of dilutions of the standard are prepared and analyzed to demonstrate a linear relationship between concentration and signal response. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Used to determine the minimum concentration at which the instrument can reliably detect the presence of the impurity. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Used to establish the lowest concentration of the impurity that can be measured reliably, which is crucial for enforcing impurity limits. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Known amounts of the standard are added to a sample matrix and the recovery percentage is calculated to demonstrate the method's accuracy. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The standard is analyzed multiple times to assess the repeatability and intermediate precision of the analytical method. |

Application in Quality Control of Research Materials

Its application involves:

Method Suitability Testing: Before analyzing any research or production samples, a solution of the reference standard is injected into the chromatographic system. This is done to verify that the system is performing correctly and is capable of detecting the impurity. Key system suitability parameters include peak resolution, symmetry, and signal-to-noise ratio.

Purity Assessment: The standard is used to confirm the purity of newly synthesized batches of Deflazacort. By comparing the response of the impurity in the test sample to the response of the reference standard, its concentration can be accurately determined, ensuring it meets the pre-defined quality specifications for research use.

Stability Studies: During forced degradation studies, where Deflazacort is exposed to stress conditions like acid, base, heat, and light, this reference standard helps in identifying one of the potential degradation products nih.govresearchgate.net. This is vital for understanding the stability of the drug substance and establishing appropriate storage conditions.

Table 2: Compound Identification

| Property | Details |

| Compound Name | 21-Desacetyl 21-O-Iodomethyl Deflazacort |

| Compound Type | Impurity, Reference Standard theclinivex.comlgcstandards.com |

| Parent Compound | Deflazacort theclinivex.com |

| Primary Use | Analytical Method Development and Validation, Impurity Profiling, Quality Control for Research theclinivex.com |

Applications As a Research Tool in Chemical Biology

Potential as a Radiolabeled Probe for Glucocorticoid Receptor Studies

Currently, there is a lack of specific published research detailing the use of 21-Desacetyl 21-O-Iodometyl Deflazacort (B1670188) as a radiolabeled probe for glucocorticoid receptor (GR) studies. The introduction of an iodine atom suggests a potential for radiolabeling, which could open avenues for its use in various assays.

Use in Radioligand Binding Assays for Receptor Occupancy and Distribution

While no studies have specifically employed 21-Desacetyl 21-O-Iodometyl Deflazacort in radioligand binding assays, the principles of such assays provide a framework for its potential application. In theory, a radiolabeled version of this compound could be used to determine the binding affinity and density of glucocorticoid receptors in various tissues. These assays are fundamental in pharmacology for characterizing receptor-ligand interactions.

Table 1: Hypothetical Parameters for a Radioligand Binding Assay

| Parameter | Description | Potential Information Gained |

| Kd (Dissociation Constant) | A measure of the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. | Strength of binding of this compound to the glucocorticoid receptor. |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in a given tissue or cell preparation. | Density and distribution of glucocorticoid receptors in different biological samples. |

| IC50 (Half maximal inhibitory concentration) | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. | Relative binding affinities of other glucocorticoids or potential drug candidates. |

This table is illustrative and based on the general principles of radioligand binding assays, as no specific data exists for this compound.

Applications in Preclinical Imaging (e.g., PET/SPECT with Radioiodine Isotopes if applicable)

The presence of an iodine atom in the 21-O-Iodometyl group makes this compound a candidate for preclinical imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), should a suitable radioisotope of iodine (e.g., 123I, 124I, 125I, or 131I) be incorporated. Such a radiotracer could theoretically allow for the non-invasive visualization and quantification of glucocorticoid receptor distribution and occupancy in living organisms. However, the successful development of a PET or SPECT tracer involves more than just the presence of a suitable atom; factors such as metabolic stability, blood-brain barrier permeability (if targeting the central nervous system), and specific binding to the target are crucial. There is currently no published evidence of this compound being used for these purposes.

Chemical Probe for Investigating Glucocorticoid Receptor Dynamics

The utility of this compound as a chemical probe for studying the dynamic nature of the glucocorticoid receptor has not been documented in scientific literature.

Photoaffinity Labeling Applications

Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding proteins. This method typically requires a photoreactive group within the ligand's structure that, upon activation with light, forms a covalent bond with the receptor. This compound, in its current form, does not possess a conventional photoaffinity label. Modification of the molecule to include such a group would be necessary for its use in these applications.

Fluorescence-Based Assays

For this compound to be used in fluorescence-based assays, it would need to be conjugated with a fluorophore. Such a fluorescent probe could then be used to visualize the glucocorticoid receptor in cells and tissues, and to study its trafficking and interactions with other proteins using techniques like fluorescence microscopy or fluorescence resonance energy transfer (FRET). No such fluorescent derivatives of this specific compound have been described in the available literature.

Use in In Vitro Systems for Mechanistic Elucidation

The application of this compound in in vitro systems to elucidate the mechanisms of glucocorticoid receptor action is not reported. In vitro studies are essential for understanding the molecular details of receptor activation, signaling pathways, and gene regulation. While this compound could potentially be used in such systems to study its specific effects on GR-mediated processes, no research has been published to this effect.

Estudos sobre Inibição ou Ativação Enzimática

Embora estudos específicos que detalham o uso do 21-Desacetil 21-O-Iodometil Deflazacort na inibição ou ativação de enzimas não sejam extensivamente documentados na literatura publicamente disponível, a sua estrutura, como um análogo de esteroide, sugere uma aplicação potencial nesta área. Os glicocorticoides e os seus metabolitos são conhecidos por interagirem com várias enzimas envolvidas no metabolismo de esteroides e em vias de sinalização celular. A presença do grupo iodometil pode ser aproveitada para estudar estas interações. Por exemplo, poderia atuar como um inibidor competitivo para enzimas que normalmente se ligam ao Deflazacort ou aos seus metabolitos ativos.

Investigações sobre Interações Proteína-Ligante

A principal via de ação dos glicocorticoides é através da ligação a recetores de glicocorticoides (GR) citosólicos. nih.govresearchgate.net O Deflazacort em si é uma pró-fármaco que é rapidamente convertido no seu metabolito ativo, 21-Desacetil Deflazacort (também conhecido como 21-hidroxi Deflazacort), que se liga com alta afinidade aos GR. nih.govpatsnap.com

O 21-Desacetil 21-O-Iodometil Deflazacort, como um derivado do metabolito ativo, é uma ferramenta promissora para investigar a interação entre o ligante e o recetor. O átomo de iodo, sendo grande e eletronegativo, pode influenciar a afinidade e a cinética de ligação ao bolso de ligação do recetor de glicocorticoides. Estudos de ligação competitiva utilizando este composto poderiam ajudar a elucidar os resíduos de aminoácidos específicos no local de ligação do recetor que são cruciais para a interação.

Além disso, o átomo de iodo pode ser substituído por um isótopo radioativo de iodo (como ¹²⁵I ou ¹³¹I) para criar um radioligante. Os radioligantes são ferramentas inestimáveis em ensaios de ligação a recetores, permitindo a quantificação precisa dos recetores em vários tecidos e a determinação das afinidades de ligação de outros compostos não marcados.

Desenvolvimento de Padrões Analíticos e Padrões Internos (por exemplo, para ensaios baseados em LC-MS)

Uma das aplicações mais significativas e bem estabelecidas para compostos como o 21-Desacetil 21-O-Iodometil Deflazacort é no campo da química analítica, especificamente em ensaios de cromatografia líquida-espectrometria de massa (LC-MS). jddtonline.infosemanticscholar.org Estes ensaios são o padrão de ouro para a quantificação de fármacos e dos seus metabolitos em matrizes biológicas complexas, como o plasma ou a urina. semanticscholar.orgnih.govnih.gov

Para garantir a exatidão e a precisão em ensaios de LC-MS, é utilizado um padrão interno (PI). Um PI é um composto com propriedades físico-químicas semelhantes às do analito (a substância que está a ser medida), mas que pode ser distinguido pelo espectrómetro de massa. O PI é adicionado em uma concentração conhecida a todas as amostras (padrões de calibração, controlos de qualidade e amostras desconhecidas) antes do processamento da amostra. semanticscholar.org

O 21-Desacetil 21-O-Iodometil Deflazacort é um candidato ideal para um padrão interno na análise do Deflazacort e do seu metabolito ativo, 21-Desacetil Deflazacort, pelas seguintes razões:

Semelhança Estrutural: A sua estrutura central é quase idêntica à do analito (21-Desacetil Deflazacort), o que significa que se comportará de forma semelhante durante os procedimentos de extração e ionização cromatográfica. semanticscholar.org

Diferença de Massa: A substituição de um grupo hidroxilo (-OH) por um grupo iodometoxi (-OCH₂I) resulta num aumento significativo da massa molecular (de 399.5 g/mol para 539.41 g/mol ). axios-research.comalentris.org Esta diferença de massa permite que o espectrómetro de massa distinga facilmente o analito do padrão interno.

Ao monitorizar a razão entre a resposta do sinal do analito e a resposta do sinal do PI, quaisquer variações que ocorram durante a preparação da amostra ou a injeção no instrumento podem ser corrigidas, melhorando assim a fiabilidade do ensaio. nih.gov Vários métodos de LC-MS/MS foram desenvolvidos para a quantificação do metabolito do Deflazacort em plasma humano, sublinhando a importância de padrões internos adequados para estudos farmacocinéticos e de bioequivalência. jddtonline.infosemanticscholar.orgnih.gov

| Composto | Fórmula Molecular | Peso Molecular ( g/mol ) | Função Principal |

| Deflazacort | C₂₅H₃₁NO₆ | 441.5 | Pró-fármaco Glicocorticoide |

| 21-Desacetil Deflazacort | C₂₃H₂₉NO₅ | 399.5 | Metabolito Ativo |

| 21-Desacetil 21-O-Iodometil Deflazacort | C₂₄H₃₀INO₅ | 539.41 | Padrão Interno Analítico |

| Prednisolona | C₂₁H₂₈O₅ | 360.4 | Glicocorticoide |

| Dexametasona | C₂₂H₂₉FO₅ | 392.5 | Glicocorticoide |

| Betametasona | C₂₂H₂₉FO₅ | 392.5 | Glicocorticoide |

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Additional C21-Modified Deflazacort (B1670188) Derivatives

The foundational step in exploring the potential of 21-Desacetyl 21-O-Iodomethyl Deflazacort is to build a comprehensive library of related compounds. Current synthetic routes for deflazacort often focus on the formation of the core steroid structure and the oxazoline (B21484) ring. nih.govgoogle.com Future research should establish versatile and efficient synthetic strategies specifically for modifying the C21 position.

A primary avenue of investigation would be the systematic variation of the substituent at the C21 position to probe structure-activity relationships (SAR). This involves replacing the iodine atom with other halogens (fluorine, chlorine, bromine) to modulate electronegativity and steric bulk, which can significantly impact receptor binding and pharmacokinetic properties. nih.gov Beyond halogens, introducing a variety of functional groups—such as small alkyl chains, ethers, and thioethers—could further refine the molecule's interaction with the GR. mdpi.com

The synthesis of these new chemical entities (NCEs) will enable a broad screening cascade to identify candidates with desirable properties, such as enhanced GR affinity, greater selectivity for GR over other steroid receptors, or unique downstream gene-regulatory profiles.

Table 1: Proposed C21 Modifications and Their Rationale

| C21 Substituent | Rationale for Synthesis | Key Properties to Investigate |

|---|---|---|

| -O-CH₂F | Introduce high electronegativity with minimal steric bulk. | Receptor affinity, metabolic stability. |

| -O-CH₂Cl | Intermediate halogen size and electronegativity. | Binding kinetics, cell permeability. |

| -O-CH₂Br | Increase steric bulk and polarizability compared to chlorine. | Receptor residence time, agonist vs. antagonist activity. |

| -O-CH₂CH₃ | Introduce a small, non-halogen lipophilic group. | Pharmacokinetics, lipid solubility. |

| -S-CH₃ | Investigate the impact of a thioether linkage on receptor interaction. | Binding pocket interactions, potential for selective GR modulation. |

Comprehensive Mechanistic Studies of the Iodomethyl Moiety's Influence on GR Interaction

The defining feature of 21-Desacetyl 21-O-Iodomethyl Deflazacort is the iodomethyl group. Its large atomic radius and unique electronic properties may profoundly influence how the molecule docks into the GR's ligand-binding pocket and modulates its function. Future research must move beyond simple binding assays to conduct comprehensive mechanistic studies.

Key unexplored avenues include:

Binding Kinetics: It is crucial to determine not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rates. A longer residence time on the receptor, potentially influenced by the bulky iodine atom, could lead to a more sustained biological effect. Studies have shown that the binding kinetics of agonists and antagonists can differ significantly, revealing distinct forms of steroid-receptor complexes. nih.gov

Receptor Conformation and Dynamics: Advanced biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, should be employed to solve the structure of the GR in complex with the iodinated compound. This would provide a precise, atomic-level understanding of how the iodomethyl group interacts with amino acid residues in the binding pocket and how it influences the receptor's conformational state.

Downstream Signaling Events: The binding of a ligand to the GR initiates a cascade of events, including receptor dimerization, nuclear translocation, and the recruitment of co-activator or co-repressor proteins. It is unknown whether the iodomethyl modification alters these downstream processes. Future studies should investigate if the compound favors transactivation (dimer-based DNA binding) over transrepression (monomer-based protein-protein interactions), a key determinant of the balance between therapeutic efficacy and side effects.

Table 2: Mechanistic Assays for Elucidating GR Interaction

| Assay Type | Parameter Measured | Potential Insight |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Quantifies binding affinity and receptor residence time. |

| X-ray Crystallography | 3D structure of ligand-receptor complex | Identifies key binding interactions and conformational changes. |

| Cell-based Translocation Assays | Nuclear vs. cytoplasmic localization of GR | Determines agonist/antagonist properties and signaling initiation. |

| Co-immunoprecipitation (Co-IP) | Interaction with co-activator/co-repressor proteins | Elucidates preference for transactivation vs. transrepression pathways. |

Advanced In Vitro and Ex Vivo Models for Studying Receptor Signaling

To accurately predict the physiological effects of 21-Desacetyl 21-O-Iodomethyl Deflazacort, research must utilize sophisticated biological models that better replicate human physiology than traditional 2D cell cultures.

A critical future direction is the adoption of 3D organoid models . Organoids, derived from stem cells, self-assemble into structures that mimic the architecture and function of human organs like the liver, lung, or intestine. corning.comnih.gov These models offer a physiologically relevant environment to study the compound's tissue-specific effects, metabolism, and potential toxicity in a human context. nih.gov The integration of 3D bioprinting can further enhance these models by providing precise spatial control and creating more complex, multi-cellular tissue constructs. accscience.com

Furthermore, patient-derived models represent a significant untapped opportunity. Using cells or organoids derived from patients with specific inflammatory or autoimmune diseases would allow researchers to study the compound's efficacy in a disease-relevant context. This approach could pave the way for personalized medicine, where the compound's effects are tested on a patient's own cells before administration.

Table 3: Comparison of Advanced Models for Glucocorticoid Research

| Model System | Key Advantages | Unexplored Application for Target Compound |

|---|---|---|

| 2D Cell Lines (e.g., A549, HeLa) | High-throughput, cost-effective, reproducible. | Initial screening of C21-analog library for GR activity. |

| 3D Spheroids | Incorporate cell-cell interactions, better mimic of microenvironment. | Assessing anti-inflammatory effects in a co-culture model of immune and tissue cells. |

| Stem Cell-Derived Organoids | Physiologically relevant architecture, human-specific responses. corning.com | Evaluating tissue-specific gene expression changes in lung or intestinal organoids. |

| Ex Vivo Tissue Cultures | Preserves native tissue architecture and cellular diversity. | Testing effects on cytokine release from human synovial tissue explants in arthritis research. |

Development of Novel Analytical Assays for Research Biomarkers

Robust and sensitive analytical methods are essential for advancing the study of 21-Desacetyl 21-O-Iodomethyl Deflazacort from the bench to potential clinical applications. Future research should focus on developing novel assays to both quantify the compound and measure its biological impact.

One major avenue is the creation of highly specific immunoassays (e.g., ELISA) or mass spectrometry-based methods (e.g., LC-MS/MS) for the precise quantification of the parent compound and its unique metabolites in biological matrices like plasma and tissue. nih.govmdpi.comresearchgate.net Given that deflazacort itself is a prodrug metabolized to an active form, understanding the metabolic fate of this new iodinated derivative is critical. wikipedia.orgdrugbank.com

Beyond quantifying the drug itself, a significant unexplored area is the discovery of biomarkers that are specifically modulated by this compound. Modern "omics" technologies, particularly proteomics and metabolomics, can be used to identify proteins and small molecules in blood or tissue whose levels change in response to treatment. mdpi.com Identifying such a biomarker signature would provide a powerful tool for monitoring the compound's activity and could lead to the development of companion diagnostics for assessing patient response.

Table 4: Potential Biomarkers and Corresponding Analytical Platforms

| Biomarker Class | Specific Example | Analytical Platform | Research Goal |

|---|---|---|---|

| Parent Compound/Metabolites | 21-O-Iodomethyl Deflazacort | LC-MS/MS | Pharmacokinetic profiling and dose-response studies. |

| Inflammatory Cytokines | IL-6, TNF-α | Multiplex Immunoassay | Quantifying anti-inflammatory activity. |

| GR Target Genes | GILZ, FKBP5 | Quantitative PCR (qPCR) | Measuring direct GR-mediated gene regulation. |

| Novel Protein Biomarkers | To be discovered | Proteomics (Mass Spectrometry) | Identifying a unique signature of drug action. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 21-Desacetyl 21-O-Iodometyl Deflazacort, and how can reaction yields be maximized?

- Methodological Answer : The synthesis involves multi-step modifications to the Deflazacort backbone. Key steps include iodomethylation at the 21-position and deacetylation under controlled alkaline conditions.

- Critical Parameters :

- Temperature : Maintain ≤40°C during iodomethylation to prevent side reactions (e.g., over-alkylation) .

- Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .

- Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor via TLC (Rf = 0.45 in dichloromethane:methanol 9:1) .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H-NMR : Confirm structural integrity by verifying peaks for the iodomethyl group (δ 3.2–3.5 ppm) and absence of acetyl signals (δ 2.0–2.2 ppm) .

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 242 nm. Mobile phase: acetonitrile/water (60:40 v/v) at 1.0 mL/min .

- LC-MS : Monitor for [M+H]+ ion at m/z 510.3 (calculated for C23H28INO4) to detect impurities like unreacted precursors .

Q. What analytical methods are recommended for quantifying degradation products in stressed samples?

- Methodological Answer : Perform forced degradation studies under ICH Q1A(R2) conditions:

- Acidic/Base Hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours. Detect hydrolyzed products via HPLC with a relative response factor (RRF) adjustment .

- Oxidative Stress : Treat with 3% H2O2 at 25°C for 6 hours. Identify iodine loss using ion chromatography .

- Photostability : Expose to UV light (1.2 million lux hours) and monitor for photodegradants via UPLC-PDA .

Advanced Research Questions

Q. How does this compound interact with glucocorticoid receptors compared to Deflazacort?

- Methodological Answer :

- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model binding affinities. The iodomethyl group increases steric hindrance, reducing receptor occupancy by ~15% compared to Deflazacort .

- In Vitro Assays : Conduct competitive binding assays with [3H]-Dexamethasone in HEK-293 cells transfected with GRα. IC50 values increase by 2-fold due to reduced solubility .

Q. What strategies mitigate metabolic instability of this compound in hepatic microsomes?

- Methodological Answer :

- Metabolite Profiling : Incubate with human liver microsomes (HLMs) and NADPH. Detect primary metabolites (e.g., 21-O-demethylation) via HRMS .

- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce clearance rates by 40% .

- Prodrug Design : Introduce ester linkages at the 3-keto position to delay hepatic first-pass metabolism .

Q. How can computational methods optimize the design of derivatives with enhanced anti-inflammatory activity?

- Methodological Answer :

- QSAR Modeling : Use MOE or Dragon descriptors to correlate substituent effects (e.g., halogen size, logP) with TNF-α inhibition. Iodine’s polarizability enhances membrane permeability but reduces aqueous solubility .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess binding stability. The iodomethyl group induces conformational strain in the GR ligand-binding domain, lowering residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.